Lissoclinolide

Cell cycle arrest colon cancer HCT‑116

Lissoclinolide is a non‑nitrogenous, non‑sulfur‑containing γ‑alkylidenebutenolide antibiotic (CAS 132074‑82‑9, C₁₁H₁₂O₄, MW 208.21) first isolated from the marine ascidian Lissoclinum patella. It is the first metabolite lacking nitrogen or sulfur ever reported from the genus Lissoclinum, a taxon otherwise dominated by nitrogenous cyclic peptides and alkaloids.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
Cat. No. B13438699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLissoclinolide
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1=C(C(=O)OC1=CC=CCO)C=CCO
InChIInChI=1S/C11H12O4/c12-6-2-1-5-10-8-9(4-3-7-13)11(14)15-10/h1-5,8,12-13H,6-7H2/b2-1+,4-3+,10-5-
InChIKeyZYNGLDJNLYFSIV-CZFMBXACSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lissoclinolide Procurement Guide: Baseline Identity, Source Taxonomy, and Structural Distinction from Generic Butenolides


Lissoclinolide is a non‑nitrogenous, non‑sulfur‑containing γ‑alkylidenebutenolide antibiotic (CAS 132074‑82‑9, C₁₁H₁₂O₄, MW 208.21) first isolated from the marine ascidian Lissoclinum patella [1]. It is the first metabolite lacking nitrogen or sulfur ever reported from the genus Lissoclinum, a taxon otherwise dominated by nitrogenous cyclic peptides and alkaloids [1]. The compound also occurs as a secondary metabolite in the actinomycete Micropolyspora venezuelensis, where it was historically designated “tetrenolin”; chemical and stereochemical proof later demonstrated that tetrenolin is structurally identical to lissoclinolide [2]. This dual occurrence across distant phyla, combined with the compound’s compact butenolide scaffold bearing two conjugated hydroxyl‑alkenyl side chains, makes it a versatile starting point for semi‑synthetic diversification and a benchmark for structure‑activity relationship (SAR) studies in the γ‑alkylidenebutenolide class.

Why Generic Butenolide Substitution Fails for Lissoclinolide‑Dependent Workflows


Lissoclinolide sits at the intersection of two distinct pharmacophores—a γ‑alkylidenebutenolide electrophilic warhead and a precisely configured (Z,E,E)‑triene‑diol side‑chain system—that collectively govern its cell‑cycle arrest and tumor‑cell selectivity profiles [1]. Simple butenolides such as tetronic acid or α‑angelica lactone lack the conjugated alkylidene extension required for irreversible G₂/M arrest, while other marine ascidian metabolites from the same host (e.g., patellazoles, ulithiacyclamides) operate through fundamentally different targets (mTOR/translation vs. tubulin‑independent G₂/M blockade) [1][2]. Procurement of an uncharacterized “lissoclinolide‑like” butenolide without stereochemical and side‑chain verification therefore introduces two risks: (i) loss of the (Z)‑alkylidene geometry, which eliminates antimicrobial activity [3], and (ii) adoption of a mechanism (e.g., topoisomerase or mTOR inhibition) that produces a different selectivity fingerprint in the NCI‑60 panel [1][2]. The quantitative evidence below demonstrates that these risks cannot be mitigated by generic substitution.

Lissoclinolide Quantitative Differentiation Evidence: Head‑to‑Head, Cross‑Study, and Class‑Level Comparisons for Informed Procurement


G₂/M‑Phase Arrest Specificity vs. Patellazole G₁/S Arrest in the Same HCT‑116 Colon Tumor Model

When applied to HCT‑116 human colon tumor cells at 2.4 µM for 24 h, lissoclinolide induces a strong, irreversible arrest in the G₂/M phase without triggering apoptosis at 48 h [1]. In contrast, the patellazoles—co‑occurring macrolides from L. patella—cause immediate protein‑synthesis inhibition and arrest cells in G₁ and S phases, followed by apoptosis [2]. This orthogonal cell‑cycle blockade demonstrates that lissoclinolide cannot be replaced by patellazoles for applications requiring G₂/M‑specific arrest in colon carcinoma models.

Cell cycle arrest colon cancer HCT‑116 mechanism of action

p53‑Independent Cytotoxicity vs. p53‑Dependent Standard Chemotherapeutics in Isogenic HCT‑116 Models

Lissoclinolide retains full growth‑inhibitory activity in an HCT‑116 daughter line lacking p53, showing an identical response to the wild‑type line [1]. This contrasts sharply with many standard DNA‑damaging chemotherapeutics (e.g., 5‑fluorouracil, doxorubicin) where p53 loss confers marked resistance. In the same study, a p21‑null HCT‑116 line exhibited a slight increase in lissoclinolide sensitivity, further distinguishing it from agents that require p21 for cell‑cycle arrest [1].

p53 independence isogenic cell lines chemoresistance HCT‑116

Moderate Colon‑Tumor Selectivity in the NCI‑60 Panel vs. Broad‑Spectrum Marine Cytotoxins

COMPARE analysis of lissoclinolide across the NCI‑60 human tumor cell line panel revealed a moderate selectivity fingerprint biased toward colon tumor lines [1]. By contrast, many highly potent marine cytotoxins (e.g., didemnin B, dolastatin 10) exhibit broad, pan‑histology activity patterns, offering little tissue‑type discrimination. This selectivity profile makes lissoclinolide a more appropriate starting point for colon‑cancer‑focused lead optimization than non‑selective marine natural products.

NCI‑60 COMPARE analysis tumor selectivity colon cancer

Stereochemistry‑Dependent Antimicrobial Activity: Lissoclinolide (Z) vs. Mis‑assigned Tetrenolin Structures

The correctly assigned (Z)‑configuration at the C1´=Cγ bond is essential for biological activity: synthetic lissoclinolide (Z‑isomer) exhibited moderate antimicrobial activity, whereas the mis‑assigned “tetrenolin” structure (predicted E‑isomer) was inactive [1]. This stereo‑chemical dependence is consistent with the observation that natural lissoclinolide shows activity against Escherichia coli, while the originally reported tetrenolin isolate (Gram‑positive‑only spectrum) likely represented a different stereoisomer or impurity [1]. For procurement, this underscores that only authenticated (Z,E,E)‑lissoclinolide is biologically relevant.

stereochemistry antimicrobial SAR γ‑alkylidenebutenolide

Non‑Tubulin, Non‑Ubiquitin‑Isopeptidase Mechanism vs. Microtubule‑Targeting Marine Natural Products

Mechanistic profiling ruled out tubulin polymerization, ubiquitin‑specific isopeptidases, p53, and p21 as targets of lissoclinolide [1]. This is notable because many marine‑derived cytotoxins (e.g., vitilevuamide, dolastatin 10, and discodermolide) exert their antiproliferative effects through microtubule disruption. The absence of tubulin involvement suggests lissoclinolide operates through a novel, yet‑to‑be‑identified target distinct from the major cytoskeletal and protein‑degradation pathways commonly exploited by marine natural products.

mechanism of action tubulin ubiquitin target deconvolution

Dual‑Domain Provenance (Tunicate + Actinomycete) vs. Single‑Source Marine Natural Products

Lissoclinolide is produced by both the ascidian L. patella and the actinomycete M. venezuelensis [1][2]. This dual biological origin contrasts with most Lissoclinum‑derived metabolites (e.g., patellazoles, ulithiacyclamides), which are exclusively isolated from the tunicate host and have no known microbial production system. The actinomycete source opens the possibility of scalable fermentation‑based production, circumventing the supply constraints and ecological impact associated with wild‑harvest or aquaculture of ascidians.

biosynthesis supply chain fermentation aquaculture

Optimal Research and Industrial Application Scenarios for Lissoclinolide Based on Verified Differentiation Evidence


p53‑Null Colorectal Cancer Probe Development

Lissoclinolide’s retained potency in p53 −/− HCT‑116 cells [1] makes it a compelling starting scaffold for medicinal chemistry programs targeting colorectal tumors harboring TP53 mutations—present in >50% of colorectal carcinomas. Unlike p53‑dependent chemotypes, lissoclinolide eliminates the need for p53‑reactivation co‑treatment strategies, simplifying in vivo proof‑of‑concept study design.

G₂/M‑Specific Cell‑Cycle Synchronization Reagent

The irreversible G₂/M arrest induced by 2.4 µM lissoclinolide in HCT‑116 cells without immediate apoptosis [1] positions it as a research tool for synchronizing colon‑cancer cell populations at the G₂/M boundary. Its orthogonality to patellazole‑mediated G₁/S arrest allows two‑step synchronization protocols that are not achievable with either compound alone.

Stereochemistry‑Defined γ‑Alkylidenebutenolide Reference Standard

The binary activity difference between the (Z)‑ and (E)‑configured isomers [2] establishes lissoclinolide as an essential reference standard for quality‑control release testing of any synthetic or fermentation‑derived γ‑alkylidenebutenolide libraries. Analytical laboratories supporting medicinal chemistry campaigns can use certified lissoclinolide to validate stereochemical integrity by LC‑MS and NMR.

Fermentation‑Based Scale‑Up Feasibility Assessment

Because lissoclinolide is produced by the actinomycete M. venezuelensis [2], process‑development groups can evaluate stirred‑tank fermentation conditions for gram‑scale production without dependence on ascidian aquaculture. This is a decisive advantage over single‑source tunicate metabolites when planning preclinical toxicology and formulation studies that require multi‑gram compound supplies.

Quote Request

Request a Quote for Lissoclinolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.